G0 N-glycan-Asn
CAS No.:
Cat. No.: VC1801886
Molecular Formula: C54H90N6O38
Molecular Weight: 1431.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C54H90N6O38 |
---|---|
Molecular Weight | 1431.3 g/mol |
IUPAC Name | (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
Standard InChI | InChI=1S/C54H90N6O38/c1-13(67)56-26-37(79)42(22(10-65)87-47(26)60-25(71)5-17(55)48(84)85)94-51-29(59-16(4)70)38(80)43(23(11-66)92-51)95-52-41(83)44(96-54-46(40(82)33(75)21(9-64)91-54)98-50-28(58-15(3)69)36(78)31(73)19(7-62)89-50)34(76)24(93-52)12-86-53-45(39(81)32(74)20(8-63)90-53)97-49-27(57-14(2)68)35(77)30(72)18(6-61)88-49/h17-24,26-47,49-54,61-66,72-83H,5-12,55H2,1-4H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,84,85)/t17-,18+,19+,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43+,44-,45-,46-,47+,49-,50-,51-,52-,53-,54+/m0/s1 |
Standard InChI Key | UPORYLBXQJDYFC-XOEKKIKJSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |
SMILES | CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |
Introduction
Fundamental Characteristics of G0 N-glycan-Asn
G0 N-glycan-Asn is a glycopeptide used extensively in biochemical studies, particularly for research purposes focused on glycosylation effects. This compound features a specific glycan structure covalently attached to an asparagine (Asn) residue, which represents a common site for N-glycosylation in proteins. N-linked glycosylation involves the attachment of an oligosaccharide to a nitrogen atom (specifically the amide nitrogen of an asparagine residue), creating an N-glycosidic bond . This process is fundamental in biochemistry, particularly for eukaryotic proteins where it significantly influences both structure and function .
The molecular formula of G0 N-glycan-Asn is C54H90N6O38 with a molecular weight of 1431.3 g/mol. The "G0" designation refers to the specific glycan structure attached to the asparagine residue, which is a biantennary complex N-glycan structure without terminal galactose residues . This particular structure plays a crucial role in determining the compound's biological properties and interactions with various enzymes involved in glycan processing.
Structural Definition and Composition
G0 N-glycan-Asn consists of a specific glycan structure with the composition Man3(GlcNAc)4 attached to an asparagine residue . The structure contains a core made up of three mannose (Man) residues and four N-acetylglucosamine (GlcNAc) residues arranged in a specific configuration that defines the G0 biantennary complex type N-glycan . This particular arrangement distinguishes it from other glycan structures such as high-mannose or hybrid type N-glycans, providing unique biochemical properties relevant to protein folding, stability, and interactions.
Biochemical Significance
The significance of G0 N-glycan-Asn extends beyond its structural characteristics to its functional roles in biological systems. N-glycosylation at asparagine residues occurs at specific consensus sequences, typically Asn-X-Ser/Thr (where X is any amino acid except proline) . This modification influences protein folding, stability, and interactions with other molecules, making G0 N-glycan-Asn an important model compound for understanding these processes. The compound's structure allows researchers to investigate how specific glycan configurations affect protein behavior and cellular functions, providing valuable insights into glycobiology mechanisms.
Research Applications of G0 N-glycan-Asn
G0 N-glycan-Asn has become an essential tool in glycobiology research, offering numerous applications in understanding glycosylation processes and their effects on protein function. Its well-defined structure makes it particularly valuable for studying enzyme specificity, glycan processing pathways, and the influence of glycosylation on protein-protein interactions.
Glycosylation Studies
In glycosylation research, G0 N-glycan-Asn serves as a model substrate for studying various glycan-modifying enzymes, particularly glycosyltransferases and glycosidases. This compound allows researchers to investigate how specific glycan structures influence enzyme recognition and catalytic efficiency . For instance, studies have shown that G0 N-glycan-Asn serves as an excellent substrate for FUT8, an α-1,6-fucosyltransferase responsible for core fucosylation of N-glycans . This substrate preference provides valuable insights into the specificity requirements of glycosylation enzymes and their role in glycan diversity.
Protein Function and Interaction Studies
Enzymatic Interactions and Modifications
One of the most well-documented interactions of G0 N-glycan-Asn is with the enzyme FUT8, which catalyzes the addition of fucose to the innermost GlcNAc residue of N-glycans, a process known as core fucosylation. This enzymatic interaction has been extensively studied to understand the substrate specificity of glycosylation enzymes and the factors influencing glycan modifications.
FUT8-Catalyzed Fucosylation
Research has demonstrated that G0 N-glycan-Asn (or G0-peptide) serves as an excellent substrate for FUT8-catalyzed core fucosylation compared to other glycan structures such as M3N2-peptide and M5N2-Asn . Kinetic studies have revealed that FUT8 exhibits substantially higher activity toward G0 N-glycan structures compared to high-mannose or paucimannose structures, indicating a clear substrate preference that influences glycan processing in biological systems .
Substrate Efficiency Comparison
Comparative analyses of FUT8 activity against different N-glycan substrates have provided valuable insights into the structural requirements for efficient fucosylation. Table 1 summarizes the relative substrate efficiency of different N-glycan structures for FUT8-catalyzed fucosylation based on research findings:
Substrate | Relative Activity (Compared to G0) | Key Structural Features |
---|---|---|
G0-peptide | 1.0 (equivalent to G0) | Man3(GlcNAc)4 attached to peptide |
M3N2-peptide | ~0.28 (3.6-fold lower) | Man3(GlcNAc)2 attached to peptide |
M5N2-Asn | ~0.07 (14-fold lower) | Man5(GlcNAc)2 attached to Asn |
M3N2 (glycan only) | Inactive | Man3(GlcNAc)2 without peptide attachment |
This comparative data demonstrates that the presence and specific configuration of the G0 glycan structure significantly enhances FUT8 recognition and catalytic efficiency, highlighting the importance of glycan structure in enzymatic modifications .
Structural Variants and Modifications
G0 N-glycan-Asn can undergo various enzymatic modifications to produce different glycan structures with distinct biological properties. These modifications play crucial roles in diversifying glycan functions and influencing protein activities in biological systems.
Fucosylation to G0F
One of the most common modifications of G0 N-glycan-Asn is the addition of a core fucose residue by FUT8, resulting in the formation of G0F N-glycan (Man3(GlcNAc)4(Fuc)1) . This fucosylation significantly affects the biological properties of glycoproteins, particularly immunoglobulins like IgG, where core fucosylation influences antibody-dependent cellular cytotoxicity (ADCC) and other effector functions . The transition from G0 to G0F represents an important regulatory mechanism in glycoprotein function and has significant implications for biopharmaceutical development.
Galactosylation to G1 and G2 Forms
G0 N-glycan-Asn can also undergo galactosylation through the action of galactosyltransferases, leading to the formation of G1 (addition of one galactose) and G2 (addition of two galactose residues) structures . These galactosylated forms exhibit different biological properties and interactions compared to the non-galactosylated G0 structure, influencing protein recognition, stability, and functional characteristics. Table 2 illustrates the structural differences and mass characteristics of these glycan variants:
Glycopeptide | Structure | Molecular Mass (M+H)+ |
---|---|---|
G0 | Man3(GlcNAc)4 | 2487.988 |
G0F | Man3(GlcNAc)4(Fuc)1 | 2634.046 |
G1 | (Gal)1Man3(GlcNAc)4 | 2650.041 |
G1F | (Gal)1Man3(GlcNAc)4(Fuc)1 | 2796.099 |
G2F | (Gal)2Man3(GlcNAc)4(Fuc)1 | 2958.152 |
These structural variants demonstrate the diversity of N-glycan modifications and their potential impact on glycoprotein functions .
Analytical Methods for G0 N-glycan-Asn Characterization
The structural complexity and biological significance of G0 N-glycan-Asn necessitate sophisticated analytical techniques for its characterization and quantification. Several advanced methods have been developed and optimized for studying this compound and its modifications in research and biopharmaceutical applications.
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) has emerged as a powerful tool for characterizing G0 N-glycan-Asn and its structural variants. This technique provides precise information about glycan composition, sequence, and modifications, allowing researchers to identify and quantify specific glycan structures. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is particularly useful for analyzing N-glycans, offering high sensitivity and resolution for differentiating between closely related glycan structures .
Chromatographic Separation Techniques
Ultra-high-performance liquid chromatography (UHPLC) combined with fluorescence detection represents another valuable approach for analyzing G0 N-glycan-Asn. Hydrophilic interaction chromatography (HILIC) columns are specifically designed for separating N-linked glycans cleaved from glycoproteins and glycopeptides . This technique allows for efficient separation of structurally similar glycans, providing detailed information about glycan profiles and modifications.
Sample Preparation for N-glycan Analysis
The analysis of G0 N-glycan-Asn typically involves several critical sample preparation steps. For glycoproteins containing this glycan structure, enzymatic cleavage using PNGase F is commonly employed to release N-linked glycans from the protein backbone . The cleaved glycans can then be labeled with fluorophores such as 2-aminobenazamide (2-AB), InstantPC, or APTS to enhance detection sensitivity before separation and analysis using HILIC columns . This standardized approach enables reliable characterization of G0 N-glycan-Asn and comparison across different samples and studies.
Biological Relevance in Glycoprotein Functions
The presence of G0 N-glycan-Asn in glycoproteins has significant implications for their biological functions and therapeutic applications. Understanding these functional aspects is crucial for developing glycoprotein-based therapeutics and diagnosing glycosylation-related disorders.
Impact on Protein Stability and Folding
G0 N-glycan structures attached to asparagine residues play essential roles in protein folding, stability, and quality control mechanisms in the endoplasmic reticulum . The presence of this glycan structure can influence protein conformation, solubility, and resistance to proteolytic degradation, thereby affecting protein half-life and functional properties. These effects are particularly relevant for therapeutic glycoproteins, where glycosylation profiles significantly impact efficacy, safety, and pharmacokinetic properties.
Implications for Therapeutic Antibodies
In monoclonal antibodies, the G0 N-glycan structure at the conserved N-glycosylation site in the Fc region (Asn297) significantly influences antibody effector functions, including complement activation and Fc receptor binding . The proportion of G0 glycans in therapeutic antibodies can affect their immunological properties, making G0 N-glycan-Asn an important quality attribute in biopharmaceutical development and manufacturing. Monitoring and controlling the levels of G0 glycosylation in therapeutic glycoproteins is crucial for ensuring consistent product quality and efficacy.
Association with Disease States
Alterations in G0 N-glycan levels have been associated with various pathological conditions, including inflammatory diseases, cancer, and autoimmune disorders . The G0/G0F ratio and relative abundance compared to other glycan structures (such as G1 and G2) can serve as biomarkers for disease diagnosis and prognosis. These associations highlight the clinical relevance of studying G0 N-glycan-Asn and understanding its biological significance in health and disease.
Future Research Directions
The continuing investigation of G0 N-glycan-Asn opens numerous avenues for future research that could significantly advance our understanding of glycobiology and its applications in medicine and biotechnology.
Glycoengineering Applications
Advances in understanding the structural and functional characteristics of G0 N-glycan-Asn provide opportunities for glycoengineering applications, particularly in developing therapeutic glycoproteins with optimized glycosylation profiles. By manipulating glycosylation pathways to control G0 levels, researchers can potentially enhance the efficacy and safety of biopharmaceuticals, including monoclonal antibodies and recombinant proteins. These approaches could lead to next-generation therapeutics with improved pharmacological properties and reduced immunogenicity.
Analytical Technology Development
The complex nature of glycan structures continues to drive the development of more sophisticated analytical technologies for characterizing G0 N-glycan-Asn and related glycan structures. Advances in mass spectrometry, chromatography, and glycoproteomics methods are expected to provide deeper insights into glycan structural heterogeneity, site-specific glycosylation patterns, and their functional implications. These technological developments will enhance our ability to monitor and control glycosylation in research and biopharmaceutical applications.
Disease Biomarker Discovery
The association between altered G0 N-glycan levels and various disease states presents opportunities for developing glycan-based biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. Further research investigating the correlation between G0 N-glycan-Asn profiles and specific pathological conditions could lead to novel diagnostic tools and personalized medicine approaches based on glycosylation signatures. These developments would significantly enhance our ability to detect and manage glycosylation-related disorders.
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